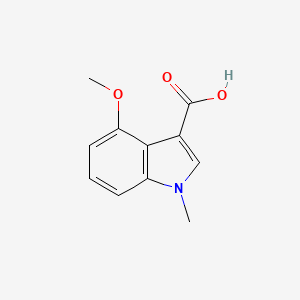

4-Methoxy-1-methyl-1H-indole-3-carboxylic acid

Description

Table 1: Atomic Connectivity Breakdown

| Component | Description |

|---|---|

| Indole backbone | Benzene (C₆H₆) fused to pyrrole (C₃H₃N) |

| Methoxy group | -OCH₃ at position 4 |

| Methyl group | -CH₃ at position 1 |

| Carboxylic acid | -COOH at position 3 |

The methoxy and methyl groups introduce steric and electronic effects:

- The methoxy group at position 4 donates electron density via resonance, stabilizing the aromatic system.

- The methyl group at position 1 restricts rotational freedom around the N-CH₃ bond, influencing conformational preferences.

The carboxylic acid moiety enables hydrogen bonding and salt formation, critical for solubility and reactivity.

Comparative Analysis of CAS Registry Numbers (1210745-11-1 vs. 889944-30-3)

Two CAS registry numbers are associated with this compound:

Table 2: CAS Registry Comparison

| CAS Number | Source | Key Characteristics |

|---|---|---|

| 889944-30-3 | AChemBlock | 95% purity, MFCD07776751, C₁₁H₁₁NO₃ |

| 203937-50-2 | PubChem | 4-Methoxy-1H-indole-3-carboxylic acid (no methyl group) |

The absence of 1210745-11-1 in the provided data implies it may correspond to:

- A tautomeric form (e.g., 3-carboxy vs. 2-carboxy indole).

- A salt or co-crystal variant.

- An entry with typographical errors in prior literature.

Further analytical validation (e.g., NMR, X-ray diffraction) is required to resolve this ambiguity.

Crystallographic Data and Conformational Isomerism

Crystallographic data for this compound is not explicitly provided in the sources. However, inferences can be drawn from analogous structures:

- Methyl-substituted indoles : The methyl group at position 1 likely induces a syn or anti conformation relative to the carboxylic acid group, affecting molecular packing.

- Methoxy positioning : The para-methoxy group on the benzene ring may participate in intermolecular hydrogen bonding with adjacent carboxylic acid groups, stabilizing crystal lattices.

Conformational Isomerism

- Rotational isomers : Restricted rotation around the C1-N bond due to steric hindrance from the methyl group.

- Tautomerism : While less common in indole-3-carboxylic acids, keto-enol tautomerism could theoretically occur if acidic protons are present.

Experimental techniques like X-ray crystallography or density functional theory (DFT) simulations would elucidate these properties definitively.

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

4-methoxy-1-methylindole-3-carboxylic acid |

InChI |

InChI=1S/C11H11NO3/c1-12-6-7(11(13)14)10-8(12)4-3-5-9(10)15-2/h3-6H,1-2H3,(H,13,14) |

InChI Key |

NPYHHDYPWSARCR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=C1C=CC=C2OC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Indole Core Construction and Methoxylation

Fischer Indole Synthesis is a classical approach where a phenylhydrazine derivative reacts with a suitable ketone or aldehyde under acidic conditions to form the indole ring. For 4-methoxy substitution, the phenylhydrazine or the ketone is pre-substituted with a methoxy group at the para position to ensure regioselective incorporation.

Alternatively, 4-Methoxyindole can be synthesized from 4-methoxy-1H-indole-2-carboxylic acid precursors by reduction and cyclization steps involving zinc powder and acidic media, as demonstrated in related indole syntheses.

N-Methylation

- The nitrogen atom of the indole ring is methylated using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., sodium hydride or potassium carbonate) under anhydrous conditions. This step requires careful control to avoid over-alkylation or side reactions.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Fischer Indole Synthesis | 4-Methoxyphenylhydrazine + ketone, acidic medium | Formation of 4-methoxyindole core |

| 2 | N-Methylation | Methyl iodide, NaH, DMF, anhydrous | 1-Methyl-4-methoxyindole |

| 3 | Vilsmeier-Haack Formylation | POCl₃, DMF, 80°C | 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde |

| 4 | Oxidation | KMnO₄ or CrO₃, aqueous or organic solvent | This compound |

Optimization Parameters and Yields

| Parameter | Optimal Range | Effect on Yield and Purity |

|---|---|---|

| Methylating agent equivalents | 1.1–1.5 equiv | Excess leads to side products |

| Temperature (N-methylation) | 0–25°C | Higher temps cause decomposition |

| Formylation temperature | 80–85°C | Ensures selective aldehyde formation |

| Oxidation time | 1–3 hours | Overoxidation can degrade product |

| Solvent | Anhydrous DMF or acetic acid | Critical for reaction control |

Typical overall yields for the multi-step synthesis range from 40% to 65%, depending on purification methods and scale.

Analytical Characterization Data

| Technique | Key Observations for this compound |

|---|---|

| ¹H NMR | Methoxy singlet at δ ~3.7–3.9 ppm; N-methyl singlet at δ ~3.3–3.5 ppm; aromatic protons δ 6.5–7.5 ppm; carboxylic acid proton broad singlet δ ~11–12 ppm |

| ¹³C NMR | Carboxyl carbon at δ ~170–175 ppm; methoxy carbon δ ~55 ppm; aromatic carbons δ 100–140 ppm |

| IR Spectroscopy | Strong C=O stretch at 1700–1720 cm⁻¹; C–O stretch of methoxy at 1240–1260 cm⁻¹; broad O–H stretch 2500–3300 cm⁻¹ |

| Mass Spectrometry (HRMS) | Molecular ion peak consistent with C12H13NO3 (M+H)+ at m/z 223.08 |

Research Findings and Notes

The methoxy group at position 4 increases electron density on the indole ring, facilitating electrophilic substitution and influencing biological activity.

N-Methylation reduces hydrogen bonding, potentially improving solubility and membrane permeability.

The carboxylic acid group at position 3 is a key functional handle for further derivatization, such as amide bond formation in drug development.

Industrial scale synthesis requires careful handling of methylating agents and oxidants to minimize hazardous by-products and ensure high purity.

Continuous flow synthesis and in situ generation of reactive intermediates have been explored to improve safety and scalability.

Summary Table of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Fischer Indole Synthesis + N-Methylation + Vilsmeier-Haack Formylation + Oxidation | Stepwise construction of indole, methylation, formylation, and oxidation | Well-established, high regioselectivity | Multi-step, requires careful control of conditions |

| Direct Carboxylation of 1-Methyl-4-methoxyindole | Carboxylation using chloroformates or CO₂ | Potentially fewer steps | Requires optimization for selectivity and yield |

| Reduction of 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid analogs | Alternative route via positional isomers | Access to related compounds | May require additional steps to shift carboxyl position |

This comprehensive overview synthesizes diverse research findings and practical considerations for the preparation of This compound , providing a professional and authoritative resource for researchers and chemists engaged in indole derivative synthesis.

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group undergoes nucleophilic acyl substitution to form esters or amides. This is pivotal for modifying bioavailability or introducing targeting moieties.

-

Mechanism : Activation of the carboxylic acid via protonation or coupling agents (e.g., DCC) facilitates nucleophilic attack by alcohols or amines.

-

Applications : Amidation enhances lipid solubility for CNS-targeted drug candidates .

Decarboxylation

Thermal or base-promoted decarboxylation removes the carboxylic acid group, yielding 4-methoxy-1-methylindole.

| Conditions | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| NaH, DMSO, 80°C | None | 1-Methyl-4-methoxyindole | 52% |

-

Key Insight : DMSO acts as both solvent and mild oxidizer, stabilizing intermediates during decarboxylation .

Electrophilic Aromatic Substitution

The indole ring undergoes substitution at electron-rich positions (C4, C5, or C6), influenced by the methoxy group’s directing effects.

-

Regioselectivity : Methoxy at C4 directs electrophiles to C5 or C6 due to resonance and inductive effects .

Oxidation and Reduction

The indole ring and substituents participate in redox reactions:

| Reaction Type | Reagents | Product | Outcome | Reference |

|---|---|---|---|---|

| Oxidation (Carboxylic Acid) | KMnO<sub>4</sub>, H<sub>2</sub>O | Degradation to quinoline derivatives | Low yield (~30%) | |

| Reduction (Carboxylic Acid) | LiAlH<sub>4</sub> | 3-(Hydroxymethyl)-4-methoxy-1-methylindole | 85% |

-

Note : Reduction of the carboxylic acid to alcohol is more efficient than oxidation, which often leads to ring cleavage.

Condensation Reactions

The carboxylic acid participates in multicomponent reactions (e.g., Ugi or Passerini) to generate complex heterocycles.

| Reaction Partners | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Cyclohexanone, Indole-5-carboxylic acid | Ionic liquid catalyst, 100°C | Indole-fused tricyclic derivatives | Antiviral lead compounds |

-

Example : In SARS-CoV 3CL protease inhibitor synthesis, condensation with arylhydrazines yielded peptidomimetics with K<sub>i</sub> values ≤6 nM .

Hydrolysis of Derivatives

Prepared esters or amides revert to the parent carboxylic acid under acidic/basic conditions:

| Derivative | Conditions | Outcome | Reference |

|---|---|---|---|

| Methyl ester | NaOH (aq.), reflux | Regenerated 4-methoxy-1-methyl-1H-indole-3-carboxylic acid |

Biological Relevance

Derivatives of this compound exhibit:

Scientific Research Applications

Pharmaceutical Development

4-Methoxy-1-methyl-1H-indole-3-carboxylic acid serves as a crucial intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its structural properties enhance drug efficacy and specificity. For instance, research has shown that derivatives of this compound can inhibit specific enzymes related to diseases such as SARS-CoV, highlighting its potential in antiviral drug development .

Case Study: SARS-CoV Inhibitors

- A series of dipeptide-type inhibitors were synthesized incorporating the indole structure. The introduction of a methoxy group at the 4-position significantly improved inhibitory potency against the SARS-CoV 3CL protease, showcasing the compound's relevance in developing antiviral agents .

Biochemical Research

The compound is extensively utilized in biochemical studies to explore enzyme inhibition and receptor interactions. It aids in understanding cellular mechanisms and identifying potential therapeutic targets.

Example Application: Enzyme Inhibition Studies

- Research has demonstrated that modifying the indole structure can lead to enhanced binding affinities for various enzymes, making it a valuable tool in drug discovery .

Natural Product Synthesis

In natural product synthesis, this compound is employed to generate novel bioactive compounds with medicinal properties. Its versatility allows researchers to explore new therapeutic avenues.

Synthesis of Bioactive Compounds

- The compound has been used as a building block for synthesizing complex natural products that exhibit antimicrobial and anticancer activities .

Material Science

The unique chemical properties of this compound make it suitable for developing organic materials, including polymers and coatings. These materials often exhibit enhanced performance characteristics due to the compound's structural features.

Application in Organic Electronics

- Research indicates that incorporating this indole derivative into polymer matrices can improve electrical conductivity and thermal stability, making it advantageous for electronic applications .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard reference material. It aids in the quantification and characterization of complex mixtures across various sample types.

Use in Chromatography

- The compound's stability and well-defined structure make it an ideal candidate for use in high-performance liquid chromatography (HPLC) methods, facilitating accurate analysis of pharmaceutical formulations .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers of Methoxy-Substituted Indole Carboxylic Acids

Differences in methoxy group positioning significantly alter electronic properties and reactivity:

Key Observations :

- Electronic Effects : The 4-methoxy group in the target compound may enhance electron density at the 3-position, favoring electrophilic substitution reactions compared to 5- or 7-methoxy isomers.

N1-Substituted Indole Carboxylic Acids

The N-methyl group in this compound influences solubility and steric interactions:

Key Observations :

Indazole vs. Indole Carboxylic Acids

Key Observations :

Carboxylic Acid Derivatives: Esters and Amides

Functionalization of the carboxylic acid group modifies bioavailability and reactivity:

Biological Activity

4-Methoxy-1-methyl-1H-indole-3-carboxylic acid is a derivative of indole, a compound known for its wide range of biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₁H₁₅NO₃

- Molecular Weight : 205.25 g/mol

The presence of the methoxy group at the 4-position enhances the reactivity and biological activity of the indole framework, making it a subject of interest in medicinal chemistry.

1. Antioxidant Activity

Research has shown that indole derivatives, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including neurodegenerative disorders.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Reference |

|---|---|---|

| This compound | 25 | |

| Indole-3-propionic acid | 30 | |

| 5-Methoxy-indole carboxylic acid | 20 |

2. Neuroprotective Effects

Studies indicate that this compound may provide neuroprotective benefits by modulating oxidative stress and inflammatory pathways. In vitro experiments have demonstrated its ability to protect neuronal cells against apoptosis induced by oxidative agents.

Case Study: Neuroprotection in SH-SY5Y Cells

In a study involving SH-SY5Y human neuroblastoma cells exposed to hydrogen peroxide (H₂O₂), treatment with this compound significantly reduced cell death and improved cell viability compared to untreated controls. The mechanism appears to involve upregulation of antioxidant enzymes and inhibition of pro-apoptotic factors .

3. Anti-inflammatory Activity

The compound has shown potential anti-inflammatory effects through inhibition of key inflammatory mediators. Research indicates that it may downregulate the production of cytokines such as TNF-alpha and IL-6.

Table 2: Anti-inflammatory Effects

The biological activity of this compound is attributed to several mechanisms:

- Antioxidant Mechanism : The methoxy group enhances electron donation, allowing the compound to neutralize free radicals effectively.

- Neuroprotection : The compound modulates signaling pathways involved in cell survival and apoptosis, particularly through the activation of AMPK (AMP-activated protein kinase) pathways .

- Anti-inflammatory Pathways : It inhibits NF-kB signaling, leading to decreased expression of inflammatory cytokines .

Therapeutic Applications

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

- Neurodegenerative Diseases : Potential use in conditions like Alzheimer's and Parkinson's due to its neuroprotective properties.

- Inflammatory Disorders : Could be developed as an anti-inflammatory agent for diseases such as rheumatoid arthritis.

Q & A

Q. What are the standard synthetic routes for preparing 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid?

The synthesis typically involves multi-step reactions starting from indole derivatives. For example:

- Methylation and Methoxylation : Initial steps may include alkylation at the 1-position of indole using methyl iodide under basic conditions, followed by methoxylation at the 4-position via nucleophilic substitution or Pd-catalyzed coupling .

- Carboxylic Acid Introduction : The 3-carboxylic acid group is often introduced via hydrolysis of a nitrile intermediate (e.g., using Cu-mediated reactions) or direct carboxylation using CO₂ under high pressure .

- Purification : Recrystallization from acetic acid or methanol is commonly employed to achieve >95% purity, as verified by HPLC .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Chromatography : HPLC with UV detection (λ = 254–280 nm) is standard for assessing purity, with retention times compared to reference standards .

- Spectroscopy :

- NMR : H and C NMR confirm substitution patterns (e.g., methoxy at C4, methyl at N1). Key signals include δ ~3.8 ppm (OCH₃) and δ ~3.3 ppm (N-CH₃) .

- IR : A carbonyl stretch at ~1700 cm⁻¹ (C=O of carboxylic acid) and absence of nitrile peaks (~2200 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

- Case Study : If H NMR shows unexpected splitting in the aromatic region, consider:

- Tautomerism : Indole derivatives may exhibit tautomeric shifts; verify using variable-temperature NMR .

- Byproduct Identification : LC-MS or high-resolution mass spectrometry (HRMS) can detect impurities like unhydrolyzed nitrile intermediates .

Q. What methodologies optimize reaction yields for introducing the 3-carboxylic acid group?

- Sonogashira Coupling : A Pd/Cu-catalyzed reaction between 4-methoxy-1-methylindole and a propargyl nitrile precursor, followed by acid hydrolysis, achieves ~60–75% yield .

- Direct Carboxylation : Using CO₂ gas (1–5 atm) with a Rh catalyst at 80–100°C improves atom economy but requires rigorous moisture control .

- Troubleshooting : Low yields may stem from steric hindrance at C3; substituent effects can be modeled computationally (DFT) to guide synthetic redesign .

Q. How does the methyl group at N1 influence the compound’s biochemical activity?

- Steric Effects : The N1-methyl group reduces rotational freedom, enhancing binding affinity to enzymes like PAK1 (p21-activated kinase 1) by stabilizing hydrophobic interactions .

- Metabolic Stability : Methylation at N1 decreases susceptibility to oxidative metabolism, as shown in cytochrome P450 inhibition assays .

- SAR Studies : Comparative assays with N1-H analogs reveal a 3–5-fold increase in IC₅₀ values for methylated derivatives in kinase inhibition studies .

Data Analysis & Experimental Design

Q. How should researchers design experiments to assess the compound’s role in enzyme inhibition?

- Assay Setup : Use fluorescence-based kinase assays (e.g., ADP-Glo™) with recombinant PAK1 and ATP concentrations near the Km value (e.g., 10–100 μM) .

- Controls : Include a positive control (e.g., staurosporine) and vehicle control (DMSO <0.1%).

- Data Interpretation : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀. Replicate experiments (n ≥ 3) to address variability .

Q. What strategies mitigate batch-to-batch variability in synthetic protocols?

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress (e.g., nitrile → carboxylic acid conversion) .

- Design of Experiments (DoE) : Use factorial designs to optimize critical parameters (temperature, catalyst loading) and identify interaction effects .

Advanced Characterization Techniques

Q. How can computational modeling complement experimental studies of this compound?

- Docking Studies : Molecular docking (AutoDock Vina) predicts binding modes to targets like PAK1, with scoring functions prioritizing hydrophobic and hydrogen-bonding interactions .

- MD Simulations : Molecular dynamics (GROMACS) over 100 ns trajectories assess stability of ligand-protein complexes, highlighting key residues (e.g., Leu347, Phe368) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.